![molecular formula C6H5Cl2N B1300166 2,5-Dichloro-3-methylpyridine CAS No. 59782-88-6](/img/structure/B1300166.png)
2,5-Dichloro-3-methylpyridine
Overview
Description
“2,5-Dichloro-3-methylpyridine” is a chemical compound with the CAS Number: 59782-88-6 . It has a molecular weight of 162.02 . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .
Molecular Structure Analysis
The IUPAC name of the compound is 2,5-dichloro-3-methylpyridine . The InChI code is 1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 .
Chemical Reactions Analysis
The compound has been used in the synthesis of various bio-relevant functional groups . The compound has also been used as a chemical intermediate for the synthesis of several crop-protection products .
Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 162.02 . The storage temperature is room temperature .
Scientific Research Applications
Intermediate in Medicine and Pesticide Synthesis
2,5-Dichloro-3-methylpyridine serves as an important intermediate in the synthesis of various medicines and pesticides. For instance, 2-Chloro-5-trichloromethylpyridine, a derivative of 3-methylpyridine, plays a critical role in this domain (Su Li, 2005). Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, a key intermediate for certain pesticides like chlorfluazuron and fluazinam, utilizes 3-methylpyridine as a starting material (Chen Mei-ling, 2003).
In Complex Formation and Magnetic Properties
A study explored the synthesis and magnetic properties of a new phase of dichloro(2-chloro-3-methylpyridine)copper(II). This compound demonstrated significant ferromagnetic properties, which are potentially useful in magnetic and electronic applications (S. Herringer et al., 2017).
In Synthesis of N-Oxides and Insecticides
3-Methylpyridine-N-oxide, an essential intermediate in the preparation of 2-chloro-5-methylpyridine, is used for synthesizing nicotine insecticides like imidacloprid and acetamiprid. Microreaction systems have been employed to make this process safer and more efficient, highlighting the industrial significance of these compounds (Fu-Ning Sang et al., 2020).
In Novel Molecular Complexes and Analytical Chemistry
The molecule is used in forming molecular complexes with different stoichiometric ratios, which are significant for understanding hydrogen bonding and molecular interactions. This research provides insights into the behavior of these complexes in different chemical environments (Martin Adam et al., 2010).
As a Building Block in Organic Synthesis
The compound serves as a crucial building block in various organic syntheses, including the preparation of imines, which have applications in pharmaceuticals and as pesticides (B. Gangadasu et al., 2002). Additionally, its derivatives are utilized in the preparation of various other organic compounds, showcasing its versatility in chemical synthesis.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
As a component in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
Its use in sm cross-coupling reactions contributes to the synthesis of complex organic compounds .
Action Environment
The action of 2,5-Dichloro-3-methylpyridine, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. In the context of SM cross-coupling reactions, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOPYQZRWCJGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349136 | |
Record name | 2,5-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-methylpyridine | |
CAS RN |
59782-88-6 | |
Record name | 2,5-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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